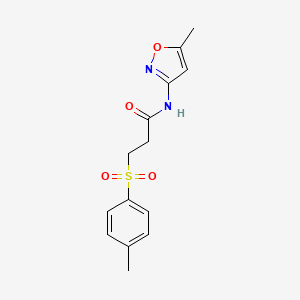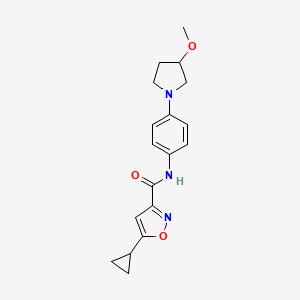
N-(5-methylisoxazol-3-yl)-3-tosylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-methylisoxazol-3-yl)-3-tosylpropanamide” is a compound that likely contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is substituted with a methyl group at the 5-position . The compound also likely contains a tosyl group and a propanamide group, although the exact structure isn’t clear from the name alone .
Synthesis Analysis
While the specific synthesis of “N-(5-methylisoxazol-3-yl)-3-tosylpropanamide” isn’t available, related compounds such as N1, N3-bis (5-methylisoxazol-3-yl)malonamide have been synthesized and characterized . The synthesis of these related compounds often involves reactions with amide-containing compounds .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Pharmacological Activities
N-(5-methylisoxazol-3-yl)-3-tosylpropanamide is a compound of interest within various fields of chemical synthesis and pharmacology. Research has explored its synthesis, pharmacological effects, and potential applications in medicinal chemistry. Notably, studies have focused on its role in the development of amino acid antagonists at non-N-methyl-D-aspartic acid (NMDA) excitatory amino acid receptors, showcasing its relevance in neuroprotection and the modulation of excitatory neurotransmission.
Neuroprotection and Excitatory Amino Acid Receptor Antagonism : Research has utilized isoxazole amino acids, closely related to N-(5-methylisoxazol-3-yl)-3-tosylpropanamide, for developing novel excitatory amino acid (EAA) receptor antagonists. These compounds, such as AMOA and AMNH, have shown potential in neuroprotection and the selective antagonism of excitatory neurotransmission mediated by receptors like AMPA and kainate, without affecting NMDA receptor complex activities. This indicates a promising avenue for therapeutic interventions against excitotoxicity and neurodegenerative conditions (Krogsgaard‐Larsen et al., 1991).
Central Muscle Relaxant Properties : In the search for new centrally acting muscle relaxants, derivatives of 5-amino-3-phenylisoxazole, structurally related to N-(5-methylisoxazol-3-yl)-3-tosylpropanamide, were synthesized and evaluated. These studies uncovered compounds with muscle relaxant activity comparable to known muscle relaxants like tolperisone, highlighting their potential in developing treatments for muscle spasticity with minimal central nervous system depressant side effects (Tatee et al., 1986).
Biodegradation and Environmental Impact : Investigations into the biodegradation of sulfamethoxazole (SMX) identified that certain bacterial strains could completely degrade 3-amino-5-methylisoxazole, a structurally similar compound to N-(5-methylisoxazol-3-yl)-3-tosylpropanamide, within 120 hours. This research contributes to understanding the environmental impact and degradation pathways of sulfonamide antibiotics, with implications for bioremediation efforts of contaminated sites (Mulla et al., 2018).
Propiedades
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-10-3-5-12(6-4-10)21(18,19)8-7-14(17)15-13-9-11(2)20-16-13/h3-6,9H,7-8H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZHNGUHYBIKHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylisoxazol-3-yl)-3-tosylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B2704294.png)



![5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride](/img/structure/B2704299.png)

![Benzyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2704301.png)
![3-(azepan-1-ylsulfonyl)-N-[3,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B2704302.png)
![N,3-dimethyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2704304.png)
![1-(2,5-dimethoxyphenyl)-4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2704305.png)
![3-{3-[4-(4-acetylphenyl)piperazino]-3-oxopropyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B2704307.png)

